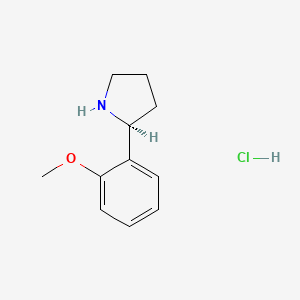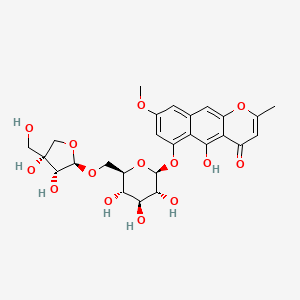
槐角苷B
描述
科学研究应用
Chemistry: Used as a reference compound in analytical chemistry for studying naphthopyrone glycosides.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential therapeutic effects, including antihyperlipidemic, antidiabetic, neuroprotective, hepatoprotective, antibacterial, antioxidant, and hypotensive activities.
Industry: Utilized in the development of natural antimicrobial agents for use in pharmaceuticals and cosmetics.
作用机制
Target of Action
Cassiaside B, also known as CassiasideB, is a naphthopyrone that has been found to exhibit potent antimicrobial activity .
Mode of Action
It is known that cassiaside b exhibits potent antimicrobial activity
Biochemical Pathways
Given its antimicrobial activity, it is likely that it interferes with essential biochemical processes in bacterial cells, leading to their death or inhibition of growth .
生化分析
Biochemical Properties
Cassiaside B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Cassiaside B has been shown to inhibit the formation of advanced glycation end products (AGEs), which are implicated in diabetic complications . Additionally, it mediates hepatoprotection via Nrf2-mediated heme oxygenase-1 (HO-1) activation and modulation of the MAPK signaling pathway . These interactions highlight the compound’s potential in mitigating oxidative stress and inflammation.
Cellular Effects
Cassiaside B exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, Cassiaside B enhances the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), while also dephosphorylating p38 . These actions contribute to its protective effects against oxidative damage in human liver-derived HepG2 cells. Furthermore, Cassiaside B has been shown to inhibit the formation of AGEs, thereby protecting cells from glycation-induced damage .
Molecular Mechanism
The molecular mechanism of Cassiaside B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Cassiaside B has been found to activate the Nrf2 pathway, which in turn upregulates the expression of HO-1 . This activation helps in reducing oxidative stress and promoting cellular defense mechanisms. Additionally, Cassiaside B modulates the MAPK signaling pathway, further contributing to its protective effects against cellular damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cassiaside B have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Cassiaside B is stable for up to two years when stored at the recommended temperature of 4°C . Studies have shown that its protective effects against oxidative damage are sustained over time, indicating its potential for long-term therapeutic applications
Dosage Effects in Animal Models
The effects of Cassiaside B vary with different dosages in animal models. Studies have shown that at lower doses, Cassiaside B exhibits significant protective effects against oxidative stress and inflammation . At higher doses, there may be potential toxic or adverse effects, although specific data on toxicity thresholds are limited. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cassiaside B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been detected in different foods, such as arabica coffees, herbs, and spices . The compound’s metabolism involves glycosidic linkages to naphthopyranone moieties, which are characteristic of its chemical structure . These interactions influence metabolic flux and metabolite levels, contributing to its overall biochemical activity.
Transport and Distribution
Within cells and tissues, Cassiaside B is transported and distributed through specific transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its bioavailability and efficacy . Understanding the transport mechanisms of Cassiaside B is essential for optimizing its therapeutic applications and ensuring targeted delivery to specific tissues.
Subcellular Localization
Cassiaside B exhibits specific subcellular localization, which impacts its activity and function. It is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its protective effects against cellular damage.
准备方法
Synthetic Routes and Reaction Conditions: Cassiaside B is typically extracted from the root or leaf parts of Cassia obtusifolia or Cassia tora. The extraction process involves several steps, including extraction, filtration, concentration, and crystallization . The purity and yield of Cassiaside B can vary depending on the extraction methods and process conditions used.
Industrial Production Methods: Industrial production of Cassiaside B involves large-scale extraction from plant materials, followed by purification processes to isolate the compound. The specific industrial methods are proprietary and may vary among manufacturers.
化学反应分析
Types of Reactions: Cassiaside B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Cassiaside B.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce Cassiaside B.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of Cassiaside B.
相似化合物的比较
Cassiaside B is unique among naphthopyrone glycosides due to its specific structural features and pharmacological properties . Similar compounds include:
Cassiaside A: Another naphthopyrone glycoside with similar antimicrobial properties but different molecular targets.
Cassiaside C: Known for its anti-allergic activity by inhibiting histamine release from mast cells.
Toralactone gentiobioside: Exhibits hepatoprotective and neuroprotective properties.
属性
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-8-methoxy-2-methylbenzo[g]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O14/c1-10-3-13(28)18-14(38-10)5-11-4-12(35-2)6-15(17(11)20(18)30)39-24-22(32)21(31)19(29)16(40-24)7-36-25-23(33)26(34,8-27)9-37-25/h3-6,16,19,21-25,27,29-34H,7-9H2,1-2H3/t16-,19-,21+,22-,23+,24-,25-,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVCJAYDAMQSJO-PAMAHNMISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101108365 | |
| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119170-51-3 | |
| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119170-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(6-O-D-Apio-β-D-furanosyl-β-D-glucopyranosyl)oxy]-5-hydroxy-8-methoxy-2-methyl-4H-naphtho[2,3-b]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101108365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


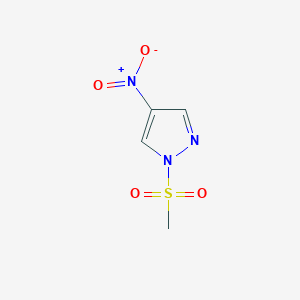
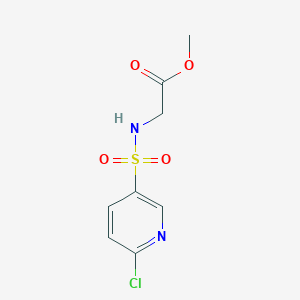
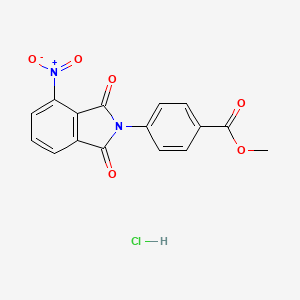

![N-(3,4-dimethoxybenzyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2568286.png)
![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2568289.png)

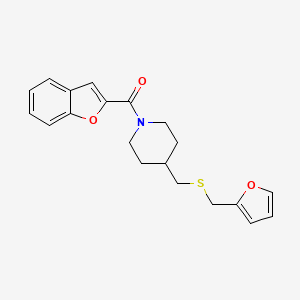
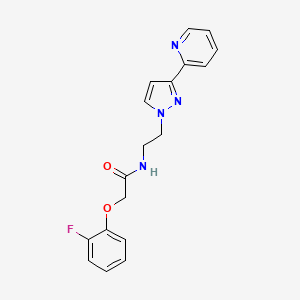
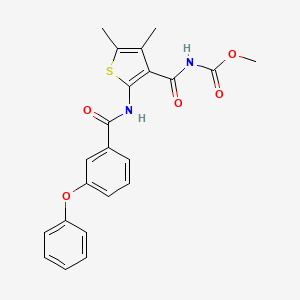
![1-[3-({[1-(5-Bromo-2-fluorophenyl)ethyl]amino}methyl)phenyl]azetidin-2-one](/img/structure/B2568298.png)
![4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methoxy-3-(4-methoxybenzoyl)quinoline hydrochloride](/img/structure/B2568299.png)
